Comparative Clinical Efficacy: Citalopram vs. Escitalopram and Sertraline in Major Depressive Disorder
In a 4-week double-blind, randomized controlled trial (N=214) for major depressive disorder, Citalopram (20-40 mg/day) demonstrated a response rate of 86% and remission rate of 65%. While the S-enantiomer Escitalopram (10-20 mg/day) showed a numerically higher response (90%) and remission (74%), and Sertraline (100-150 mg/day) achieved a 97% response and 77% remission, the differences between Citalopram and these comparators were not statistically significant for the primary outcomes. Crucially, a 2024 target trial emulation using Danish registry data (N=205,093) found no differential effectiveness in preventing psychiatric hospitalization between Citalopram, Sertraline, and Escitalopram after controlling for patent-related confounding [2]. This establishes Citalopram's non-inferior clinical utility relative to its more expensive and patented alternatives. [1]
| Evidence Dimension | Clinical Response and Remission Rates in Major Depressive Disorder |
|---|---|
| Target Compound Data | Response: 86%; Remission: 65% |
| Comparator Or Baseline | Escitalopram: Response 90%, Remission 74%; Sertraline: Response 97%, Remission 77% |
| Quantified Difference | Response difference vs. Escitalopram: -4%; Remission difference vs. Escitalopram: -9%. Difference not statistically significant. |
| Conditions | 4-week double-blind RCT; HAM-D scale; N=214 patients; dosage: Citalopram 20-40 mg/day, Escitalopram 10-20 mg/day, Sertraline 100-150 mg/day. |
Why This Matters
This head-to-head clinical trial data demonstrates that Citalopram Hydrobromide provides comparable efficacy to both Escitalopram and Sertraline, supporting its selection as a cost-effective and clinically validated SSRI for both research models and therapeutic use.
- [1] Escitalopram Versus Citalopram and Sertraline: A Double-Blind Controlled, Multi-centric Trial in Indian Patients with Unipolar Major Depression. Indian J Psychiatry. 2004;46(4):333-341. View Source
- [2] Rohde C, Hieronymus F, Østergaard SD. A target trial emulation comparing the antidepressant effectiveness of selective serotonin reuptake inhibitors (SSRIs) highlighting the importance of patent-related confounding by indication. Acta Psychiatr Scand. 2024;150(4):198-208. View Source
